8B-Hydroxyroridin A
Description
8B-Hydroxyroridin A (referred to as 8b in synthetic chemistry literature) is a derivative of the roridin family, a class of trichothecene mycotoxins known for their complex macrocyclic structures and bioactivities. It is synthesized through a multi-step process involving trifluoroacetic acid (TFA)-mediated reactions and chromatographic purification . Key structural features include a hydroxyl group at the C-8 position and a chlorophenyl substituent, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data. For instance, its $ ^1H $ NMR spectrum shows characteristic peaks at δ 7.36–7.42 (chlorophenyl protons) and δ 3.65 (hydroxyl proton), while HRMS analysis confirms a molecular formula of $ C{21}H{22}ClNO_3 $ (calculated: 383.1294; observed: 383.1296) .
Properties
CAS No. |
87583-91-3 |
|---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(18Z,20Z)-6,12-dihydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O10/c1-16-9-10-35-20(18(3)30)7-5-6-8-24(32)39-21-12-23-29(15-37-29)27(21,4)28(14-36-26(34)25(16)33)13-19(31)17(2)11-22(28)38-23/h5-8,11,16,18-23,25,30-31,33H,9-10,12-15H2,1-4H3/b7-5-,8-6- |
InChI Key |
GVZIONLFUHXCGG-SFECMWDFSA-N |
Isomeric SMILES |
CC1CCOC(/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
Canonical SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8B-Hydroxyroridin A involves the cultivation of the marine-derived fungus Myrothecium roridum. The fungus is cultured in a nutrient-rich medium, typically a half-nutrient potato dextrose medium with natural seawater, for about three weeks at 20°C. The culture broth is then filtered and extracted with ethyl acetate. The extract is chromatographed on a silica gel column with a gradient elution of ethyl acetate and hexane, followed by methanol. The final purification is achieved using high-performance liquid chromatography (HPLC) with a methanol-water mixture .
Industrial Production Methods: Industrial production of 8B-Hydroxyroridin A would likely follow similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing the fermentation conditions, scaling up the extraction and purification processes, and ensuring consistency and quality control throughout the production.
Chemical Reactions Analysis
Types of Reactions: 8B-Hydroxyroridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, particularly the hydroxyl and epoxide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxide ring.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, with reagents such as sodium azide or thiols.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 8B-Hydroxyroridin A, each with potentially different biological activities .
Scientific Research Applications
8B-Hydroxyroridin A has several scientific research applications due to its potent biological activities:
Chemistry: It serves as a model compound for studying the reactivity of macrocyclic trichothecenes and their derivatives.
Biology: The compound is used to investigate the biological pathways affected by trichothecenes, including protein synthesis inhibition and cell cycle arrest.
Medicine: Due to its cytotoxic properties, 8B-Hydroxyroridin A is studied for its potential as an anticancer agent. It has shown significant activity against various cancer cell lines.
Mechanism of Action
8B-Hydroxyroridin A exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
The structural and functional uniqueness of 8B-Hydroxyroridin A becomes evident when compared to analogs such as 8a , 8c , and derivatives (e.g., 9a–9g , 10a–10d ). Below is a detailed analysis:
Structural and Spectroscopic Differences
Table 1: Structural Comparison of 8a, 8b (8B-Hydroxyroridin A), and 8c
| Compound | Substituent at C-5 | Key $ ^1H $ NMR Shifts (δ) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 8a | 2-Fluorophenyl | 7.12–7.18 (fluorophenyl) | 224–226 | 60 |
| 8b | 2-Chlorophenyl | 7.36–7.42 (chlorophenyl) | 170–172 | 55 |
| 8c | 2-Methoxyphenyl | 6.84–6.90 (methoxyphenyl) | 164–166 | 60 |
- 8a vs. 8b : The substitution of fluorine (8a) with chlorine (8b) at C-5 alters electron density, reflected in downfield shifts of aromatic protons in $ ^1H $ NMR (Δδ ~0.24). This change also reduces the melting point by ~54°C, likely due to weaker crystal packing with bulkier chlorine .
- 8b vs. 8c : Replacing chlorine with methoxy (8c) further deshields aromatic protons (δ 6.84–6.90) and increases solubility in polar solvents, as evidenced by lower melting points .
Functional Modifications in Derivatives
Table 2: Properties of 9a–9g Derivatives
| Derivative | Substituent | Melting Point (°C) | Key $ ^{13}C $ NMR Shifts (δ) |
|---|---|---|---|
| 9a | Glucose conjugate | 130–132 | 102.5 (anomeric carbon) |
| 9b | Xylose conjugate | 140–142 | 105.8 (anomeric carbon) |
| 9c | Acetylated glucose | 210–212 | 170.3 (carbonyl carbon) |
- Glycosylation (9a, 9b) : Conjugation with sugars enhances hydrophilicity, as seen in reduced melting points (130–142°C) compared to parent compound 8b (170–172°C). This modification is critical for improving bioavailability in aqueous systems .
- Acetylation (9c) : Introduces lipophilic acetyl groups, increasing thermal stability (melting point >200°C) and altering $ ^{13}C $ NMR signals (δ 170.3 for carbonyl carbons) .
Q & A
Q. What frameworks are recommended for presenting 8B-Hydroxyroridin A research data in peer-reviewed journals?
- Methodological Answer : Follow the "IMRaD" (Introduction, Methods, Results, and Discussion) structure. Use tables for comparative data (e.g., IC₅₀ values across cell lines) and figures for mechanistic schematics or dose-response curves. In the discussion, contextualize findings against prior studies, explicitly addressing contradictions and proposing hypotheses for unresolved questions. Adhere to journal-specific guidelines for supplemental data (e.g., depositing raw spectra in public repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
